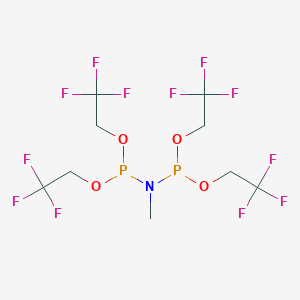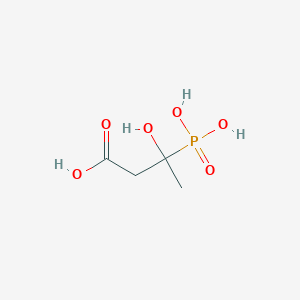
9-(10-Iododecyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(10-Iododecyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 10-iododecyl chain. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of the iododecyl group enhances its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Iododecyl)-9H-carbazole typically involves the alkylation of carbazole with 10-iododecane. This reaction can be carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9-(10-Iododecyl)-9H-carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The iododecyl chain can be reduced to a decyl chain using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azide substitution.
Oxidation: Potassium permanganate in acetone for oxidation.
Reduction: Lithium aluminum hydride in ether for reduction.
Major Products Formed
Substitution: 9-(10-Azidodecyl)-9H-carbazole.
Oxidation: 9-(10-Iododecyl)-3,6-dione-9H-carbazole.
Reduction: 9-(10-Decyl)-9H-carbazole.
Aplicaciones Científicas De Investigación
9-(10-Iododecyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Materials: Employed in the synthesis of photonic crystals and waveguides.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Utilized in the development of advanced polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 9-(10-Iododecyl)-9H-carbazole in biological systems is primarily through its interaction with DNA. The carbazole core can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapies. Additionally, the iododecyl chain can facilitate cellular uptake and enhance the compound’s overall bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(10-Bromodecyl)-9H-carbazole
- 9-(10-Chlorodecyl)-9H-carbazole
- 9-(10-Fluorodecyl)-9H-carbazole
Uniqueness
Compared to its halogenated counterparts, 9-(10-Iododecyl)-9H-carbazole exhibits higher reactivity due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it more suitable for further functionalization and diverse chemical transformations.
Propiedades
| 139377-81-4 | |
Fórmula molecular |
C22H28IN |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
9-(10-iododecyl)carbazole |
InChI |
InChI=1S/C22H28IN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2 |
Clave InChI |
IRMIFGNMMOOUHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)


![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
